molecular formula C14H19N5O3 B4570154 3-{[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006441-62-8

3-{[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4570154
CAS No.: 1006441-62-8
M. Wt: 305.33 g/mol
InChI Key: GDOIDSCIVINEEP-UHFFFAOYSA-N
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Description

3-{[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H19N5O3 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.14878949 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazole derivatives, including those similar to the specified compound, are subjects of continuous research for their synthesis and chemical properties. For example, Ghaedi et al. (2015) reported on the synthesis of novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, highlighting the versatility of pyrazole compounds in chemical synthesis (Ghaedi et al., 2015).

Coordination Chemistry and Material Science

  • Pyrazole-based compounds play a significant role in coordination chemistry, as seen in the study by Cheng et al. (2017), where new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were used to construct metal coordination polymers with diverse structures and potential applications in material science (Cheng et al., 2017).

Antimicrobial Activities

  • The antimicrobial properties of pyrazole derivatives have been explored, as in the research by El-Mariah et al. (2006), where a series of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, starting from a 3-carboxylic acid derivative, were synthesized and tested for antimicrobial activity against various microorganisms (El-Mariah et al., 2006).

Drug Discovery and Medicinal Chemistry

  • In drug discovery, pyrazole derivatives are often investigated for their potential therapeutic applications. While this inquiry excludes drug use and dosage information, it's noteworthy that compounds with pyrazole moieties are frequently assessed for biological activities, laying the groundwork for future pharmacological developments.

Materials Chemistry and Catalysis

  • Pyrazole compounds have also found applications in materials chemistry and as ligands in catalysis, which could be relevant to the scientific research applications of the specified compound. For instance, Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination/chelation properties with various metals, indicating their potential use in the synthesis of new materials and catalysts (Radi et al., 2015).

These studies provide a glimpse into the broad research landscape surrounding pyrazole derivatives, suggesting that "3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylamino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid" could have diverse applications in chemical synthesis, coordination chemistry, material science, antimicrobial research, and possibly beyond. Further investigation into this specific compound could unveil unique properties and applications relevant to various scientific fields.

Properties

IUPAC Name

3-[(1-ethyl-5-methylpyrazol-4-yl)methyl-methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-5-19-9(2)10(6-15-19)7-17(3)13(20)12-11(14(21)22)8-18(4)16-12/h6,8H,5,7H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOIDSCIVINEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)C2=NN(C=C2C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801110325
Record name 3-[[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]methylamino]carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006441-62-8
Record name 3-[[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]methylamino]carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006441-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]methylamino]carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-{[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
3-{[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3-{[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-{[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-{[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

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